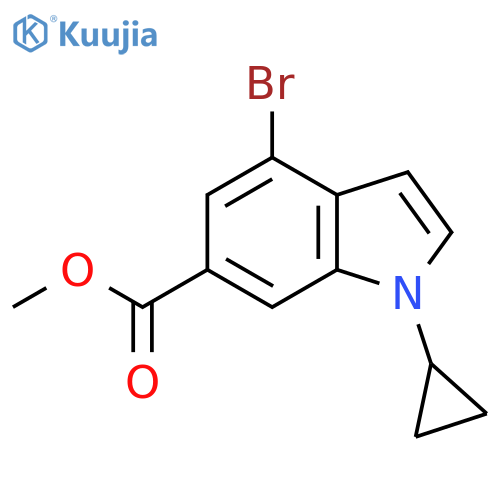

Cas no 1956327-64-2 (Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate)

1956327-64-2 structure

商品名:Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate

- AKOS027336376

- MFCD29921569

- Methyl4-bromo-1-cyclopropyl-1H-indole-6-carboxylate

- CS-0188215

- methyl 4-bromo-1-cyclopropylindole-6-carboxylate

- BS-16403

- F51611

- 1956327-64-2

-

- インチ: 1S/C13H12BrNO2/c1-17-13(16)8-6-11(14)10-4-5-15(9-2-3-9)12(10)7-8/h4-7,9H,2-3H2,1H3

- InChIKey: FRZITHSVIJWJMF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(=O)OC)=CC2=C1C=CN2C1CC1

計算された属性

- せいみつぶんしりょう: 293.00514g/mol

- どういたいしつりょう: 293.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.2

- 疎水性パラメータ計算基準値(XlogP): 3

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM262237-250mg |

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |

1956327-64-2 | 95%+ | 250mg |

$137 | 2023-02-02 | |

| 1PlusChem | 1P01KKWD-100mg |

Methyl4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |

1956327-64-2 | 97% | 100mg |

$55.00 | 2024-06-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO828-200mg |

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |

1956327-64-2 | 97% | 200mg |

594.0CNY | 2021-07-15 | |

| Chemenu | CM262237-5g |

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |

1956327-64-2 | 95+% | 5g |

$926 | 2021-08-18 | |

| Chemenu | CM262237-1g |

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |

1956327-64-2 | 95+% | 1g |

$309 | 2021-08-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO828-50mg |

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |

1956327-64-2 | 97% | 50mg |

241.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1216465-5g |

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |

1956327-64-2 | 95% | 5g |

$1100 | 2024-06-03 | |

| Chemenu | CM262237-1g |

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |

1956327-64-2 | 95%+ | 1g |

$332 | 2023-02-02 | |

| Aaron | AR01KL4P-100mg |

Methyl4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |

1956327-64-2 | 97% | 100mg |

$86.00 | 2025-02-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16225-250mg |

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |

1956327-64-2 | 97% | 250mg |

¥643.0 | 2024-07-18 |

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1956327-64-2 (Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1956327-64-2)Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate

清らかである:99%

はかる:1g

価格 ($):300